

Validation of T-1105 as a broad-spectrum antiviral

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

[Get Quote](#)

T-1105: A Broad-Spectrum Antiviral Agent Explored

An in-depth comparison of **T-1105** with other key antiviral drugs, supported by experimental data and mechanistic insights.

T-1105, a pyrazinecarboxamide derivative, has emerged as a promising broad-spectrum antiviral agent with activity against a range of RNA viruses. This guide provides a comprehensive validation of **T-1105**, comparing its performance with established antiviral drugs such as its analogue favipiravir (T-705), remdesivir, ribavirin, and oseltamivir. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Comparative Antiviral Activity

The in vitro efficacy of **T-1105** has been evaluated against several RNA viruses. The following tables summarize the 50% effective concentration (EC50) values of **T-1105** and comparator drugs against various viral pathogens. It is important to note that EC50 values can vary depending on the cell line and assay conditions used in the studies.

Table 1: Antiviral Activity against Influenza Virus

Compound	Virus Strain	Cell Line	EC50 (µM)	Reference
T-1105	Influenza A/PR/8/34	MDCK	Data not available	
Favipiravir (T-705)	Influenza A, B, and C strains	MDCK	0.014 - 0.55 µg/mL	[1]
Favipiravir (T-705)	Influenza A and B strains	MDCK	0.19 - 22.48	[2]
Remdesivir	Influenza A and B	MDCK	> 50	[3]
Ribavirin	Influenza A/PR/8/34	MDCK	Data not available	
Oseltamivir	Various Influenza A and B strains	MDCK	Varies by strain	

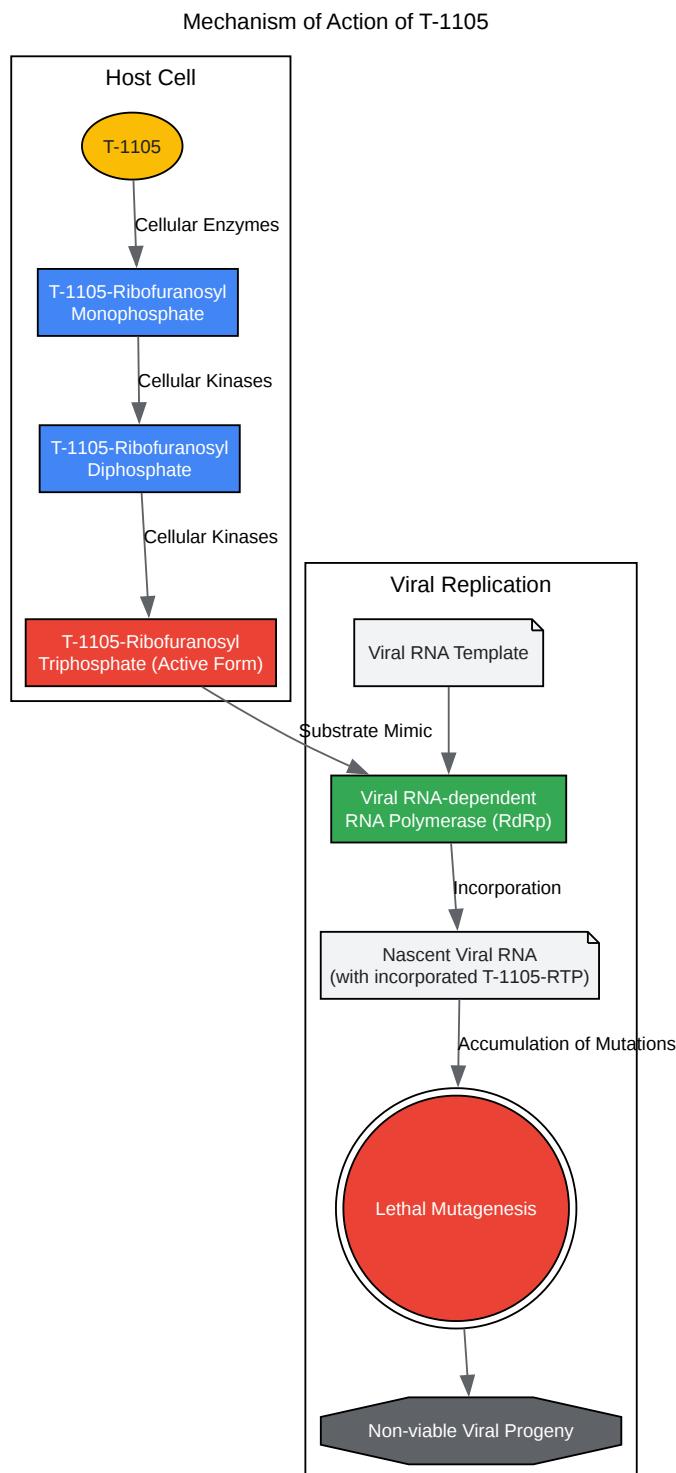
Table 2: Antiviral Activity against Zika Virus

Compound	Virus Strain	Cell Line	EC50 (µM)	Reference
T-1105	SZ01	Vero	97.5 ± 6.8	[4]
Favipiravir (T-705)	SZ01	Vero	110.9 ± 13.1	[4]
Favipiravir (T-705)	Various strains	VeroE6	6.934 - 34.73 µg/mL	[5]
Remdesivir	Dakar	Huh-7	0.37	[6]
Ribavirin	Various strains	VeroE6	0.4825 - 9.431 µg/mL	[5]
Ribavirin	ZIKV	Vero	33.2	[7]

Table 3: Antiviral Activity against Ebola Virus

Compound	Virus Strain	Cell Line	EC50 (µM)	Reference
T-1105	Data not available			
Favipiravir (T-705)	Gabon 2001	In vivo (Macaques)	Plasma trough > 70-80 µg/ml associated with efficacy	[8]
Favipiravir (T-705)	10 µg/mL	[1]		
Remdesivir	Various isolates	HeLa	0.024 - 0.068	[3]
Ribavirin	Data not available			

Table 4: Antiviral Activity against Lassa Virus


Compound	Virus Strain	Cell Line	EC50 (µM)	Reference
T-1105	Data not available			
Favipiravir (T-705)	Josiah	In vivo (Guinea pig)	Effective at 150 and 300 mg/kg/day	[9]
Remdesivir	HeLa	1.48	[10]	
Ribavirin	In vivo (Macaques)	Effective with loading dose of 50 mg/kg	[9]	

Mechanism of Action

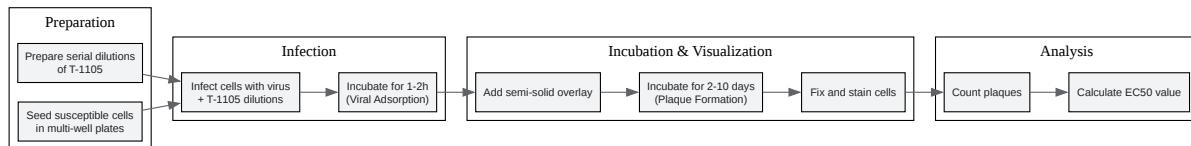
T-1105 exerts its antiviral effect by inhibiting the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses. The molecule is a prodrug that is

intracellularly converted into its active form, **T-1105**-ribofuranosyl-5'-triphosphate (**T-1105-RTP**). This active metabolite then acts as a substrate for the viral RdRp.

The primary mechanism of action is believed to be lethal mutagenesis. **T-1105-RTP** is incorporated into the nascent viral RNA strand, where it can cause ambiguity in base pairing during subsequent rounds of replication. This leads to an accumulation of mutations throughout the viral genome, ultimately exceeding the error threshold that the virus can tolerate and resulting in the production of non-viable viral progeny.

[Click to download full resolution via product page](#)

Caption: Intracellular activation of **T-1105** and its mechanism of inducing lethal mutagenesis.


Experimental Protocols

The antiviral activity of **T-1105** and comparator drugs is typically evaluated using standard in vitro assays. The following are detailed methodologies for two key experiments.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

- **Cell Seeding:** A confluent monolayer of susceptible host cells (e.g., Vero, MDCK) is prepared in 6-well or 12-well plates.
- **Compound Dilution:** A serial dilution of the test compound (e.g., **T-1105**) is prepared in a serum-free medium.
- **Virus Infection:** The cell monolayers are washed with phosphate-buffered saline (PBS) and then infected with a known titer of the virus (typically 50-100 plaque-forming units per well) in the presence of the different concentrations of the test compound. A virus control (no compound) and a cell control (no virus, no compound) are included.
- **Adsorption:** The plates are incubated for 1-2 hours at 37°C to allow for viral adsorption.
- **Overlay:** After adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) to restrict virus spread to adjacent cells.
- **Incubation:** The plates are incubated at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
- **Plaque Visualization:** The cells are fixed (e.g., with 10% formalin) and stained (e.g., with crystal violet) to visualize the plaques.
- **Data Analysis:** The number of plaques in each well is counted, and the percentage of plaque reduction compared to the virus control is calculated for each compound concentration. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

[Click to download full resolution via product page](#)

Caption: Workflow of a typical plaque reduction assay for antiviral testing.

Virus Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of new infectious virus particles.

- **Cell Infection:** Confluent cell monolayers in multi-well plates are infected with the virus at a specific multiplicity of infection (MOI).
- **Compound Treatment:** Following viral adsorption, the inoculum is removed, and the cells are washed and incubated with a medium containing various concentrations of the test compound.
- **Incubation:** The plates are incubated for a full viral replication cycle (e.g., 24-72 hours).
- **Harvesting:** At the end of the incubation period, the cell culture supernatant, containing the progeny virus, is harvested.
- **Virus Titer Determination:** The amount of infectious virus in the harvested supernatant is quantified using a standard titration method, such as a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay.
- **Data Analysis:** The viral titers from the treated wells are compared to the virus control (no compound). The percentage of virus yield reduction is calculated for each compound concentration, and the EC₅₀ value is determined.

Conclusion

T-1105 demonstrates significant broad-spectrum antiviral activity against a variety of RNA viruses, operating through a mechanism of lethal mutagenesis by targeting the viral RNA-dependent RNA polymerase. Its efficacy, particularly against Zika virus, is comparable to its analogue favipiravir. While further *in vivo* studies and direct comparative analyses with a wider range of antivirals are warranted, the existing data strongly support the continued investigation of **T-1105** as a potential therapeutic agent for emerging and re-emerging viral infections. The provided experimental protocols offer a standardized framework for future comparative evaluations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Expanded profiling of Remdesivir as a broad-spectrum antiviral and low potential for interaction with other medications *in vitro* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viral polymerase inhibitors T-705 and T-1105 are potential inhibitors of Zika virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Anti-HCV and Zika activities of ribavirin C-nucleosides analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral efficacy of favipiravir against Ebola virus: A translational study in cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Validation of T-1105 as a broad-spectrum antiviral]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1682577#validation-of-t-1105-as-a-broad-spectrum-antiviral\]](https://www.benchchem.com/product/b1682577#validation-of-t-1105-as-a-broad-spectrum-antiviral)
-

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com